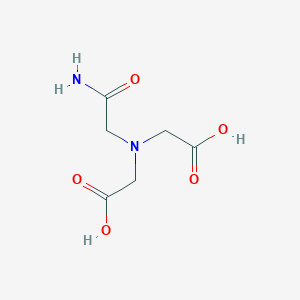

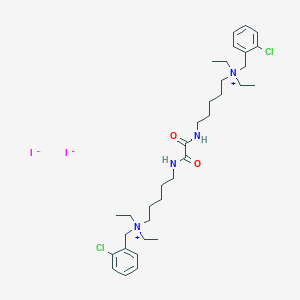

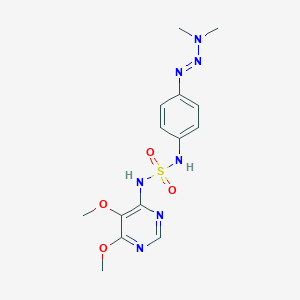

7-Hydro-8-methylpteroylglutamylglutamic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-Hydro-8-methylpteroylglutamylglutamic acid, commonly known as MTHF (Methyltetrahydrofolate), is a naturally occurring form of folate. Folate is an essential vitamin required for DNA synthesis, repair, and methylation. MTHF is a biologically active form of folate that plays a crucial role in cellular metabolism and various biochemical reactions. MTHF is synthesized through a complex process and has numerous scientific research applications.

Mécanisme D'action

MTHF plays a crucial role in cellular metabolism, DNA synthesis, and methylation. MTHF acts as a cofactor for the enzyme methionine synthase, which converts homocysteine to methionine. Methionine is an essential amino acid required for protein synthesis and various biochemical reactions. MTHF also plays a critical role in the synthesis of purines and pyrimidines, which are essential components of DNA and RNA.

Biochemical and Physiological Effects

MTHF has numerous biochemical and physiological effects on the body. MTHF helps to reduce the levels of homocysteine in the blood, which is a risk factor for cardiovascular disease. MTHF also plays a crucial role in neural tube development and can reduce the risk of neural tube defects in pregnant women. MTHF has also been shown to have a positive effect on mood and can reduce the symptoms of depression.

Avantages Et Limitations Des Expériences En Laboratoire

MTHF has several advantages for lab experiments, including its stability and ease of use. MTHF is a stable compound that can be easily synthesized and stored. MTHF is also readily available and can be used in a wide range of experiments. However, MTHF has some limitations, including its cost and the need for specific enzymes and cofactors for its synthesis.

Orientations Futures

There are several future directions for research on MTHF, including its role in cancer prevention and treatment. MTHF has been shown to have a positive effect on DNA synthesis and repair, which could make it a potential target for cancer therapy. MTHF could also be used in the development of new treatments for cardiovascular disease, depression, and other health conditions.

Conclusion

In conclusion, MTHF is a biologically active form of folate that plays a crucial role in cellular metabolism and various biochemical reactions. MTHF is synthesized through a complex process and has numerous scientific research applications. MTHF has several advantages for lab experiments, including its stability and ease of use. MTHF has several future directions for research, including its role in cancer prevention and treatment. MTHF is a critical compound that has the potential to improve human health and advance scientific research.

Méthodes De Synthèse

MTHF is synthesized through a complex process that involves several enzymatic reactions. The first step involves the reduction of dihydrofolate to tetrahydrofolate, which is then converted to 5,10-methylenetetrahydrofolate. The final step involves the conversion of 5,10-methylenetetrahydrofolate to MTHF by the enzyme methylenetetrahydrofolate reductase (MTHFR). The synthesis of MTHF is a critical process that requires the proper functioning of several enzymes and cofactors.

Applications De Recherche Scientifique

MTHF has numerous scientific research applications, including in the fields of genetics, nutrition, and medicine. MTHF is used as a supplement to treat various health conditions, including depression, cardiovascular disease, and neural tube defects. MTHF is also used in genetic testing to identify mutations in the MTHFR gene, which can affect folate metabolism and increase the risk of certain health conditions.

Propriétés

Numéro CAS |

108402-49-9 |

|---|---|

Formule moléculaire |

C25H30N8O9 |

Poids moléculaire |

586.6 g/mol |

Nom IUPAC |

(2S)-2-[[(4S)-4-[[4-[(2-amino-8-methyl-4-oxo-3,7-dihydropteridin-6-yl)methylamino]benzoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C25H30N8O9/c1-33-11-14(28-19-20(33)31-25(26)32-22(19)38)10-27-13-4-2-12(3-5-13)21(37)30-16(24(41)42)6-8-17(34)29-15(23(39)40)7-9-18(35)36/h2-5,15-16,27H,6-11H2,1H3,(H,29,34)(H,30,37)(H,35,36)(H,39,40)(H,41,42)(H3,26,31,32,38)/t15-,16-/m0/s1 |

Clé InChI |

VNUXXWFZEBNXLN-HOTGVXAUSA-N |

SMILES isomérique |

CN1CC(=NC2=C1NC(=NC2=O)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)O |

SMILES |

CN1CC(=NC2=C1N=C(NC2=O)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O |

SMILES canonique |

CN1CC(=NC2=C1NC(=NC2=O)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O |

Synonymes |

7-hydro-8-methylpteroylglutamylglutamic acid |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2H-Pyrido[3,4-e][1,2]oxazine](/img/structure/B35347.png)

![[(2R,3R,4S,5R,6R)-6-[[(1R,3R,4R,5R,6R)-4,5-dihydroxy-2,7-dioxabicyclo[4.2.0]octan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3-hydroxy-2-tetradecyloctadecanoate](/img/structure/B35352.png)

![1-(Ethylamino)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B35356.png)

![[Methyl(1-thioxohexyl)amino]acetic acid](/img/structure/B35368.png)

![3-[1-(4-methylphenyl)sulfonylimidazol-4-yl]-2-[(3-nitropyridin-2-yl)sulfanylamino]propanoic Acid](/img/structure/B35375.png)